molecular formula C27H30O16 B1680289 Rutin CAS No. 153-18-4

Rutin

Cat. No. B1680289
CAS RN: 153-18-4
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-NVPNHPEKSA-N
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Description

Rutin, also known as rutoside, quercetin-3-O-rutinoside, or sophorin, is a flavonoid that is widespread in the plant kingdom . It has a wide range of pharmacological properties, including antioxidative activity, and has been used in human medicine and nutrition .


Synthesis Analysis

This compound is synthesized through the phenylpropanoid metabolic pathway, which involves the transformation of the amino acid phenylalanine to 4-coumaroyl-CoA. 4-coumaroyl-CoA can be combined with malonyl-coA to produce the true backbone of flavonoids .


Molecular Structure Analysis

The molecular formula of this compound is C27H30O16 . It is a glycoside between flavonol quercetin and disaccharide rutinose . The molecular weight of this compound is 610.5 g/mol .


Chemical Reactions Analysis

This compound can undergo transformation during extraction processes. At least 23 compounds (this compound transformation and degradation products and their reaction products with alcohol) can be formed from this compound during its simulated and real extraction from plants by methanol and methanol/water mixtures .


Physical And Chemical Properties Analysis

This compound appears as an odorless yellow crystalline powder that is practically insoluble in H2O and poorly soluble in alcohol . It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone, and a rutinoside .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Rutin exhibits significant antioxidant and anti-inflammatory effects. It has been shown to enhance the activity and levels of antioxidants like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and vitamins, as well as reduce reactive oxygen species (ROS) generation and pro-inflammatory responses in UV-irradiated fibroblasts. This highlights this compound's potential in preventing UV-induced metabolic changes in skin cells and its role in skin health (Gęgotek, Rybałtowska-Kawałko, & Skrzydlewska, 2017).

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in Alzheimer's disease (AD) and memory impairment. Studies have highlighted its ability to modulate cognitive and behavioral symptoms associated with neurodegenerative diseases through various mechanisms, including effects on amyloid-beta processing and antioxidant balance (Habtemariam, 2016; Koda, Kuroda, & Imai, 2008).

Skin Health

This compound has been researched for its effects on skin aging, showing that it can increase skin elasticity and reduce the length, area, and number of wrinkles. This is achieved through its antioxidant properties and stimulation of collagen expression, demonstrating its potential in anti-aging skincare products (Choi et al., 2016).

Anticancer Potential

Research into this compound's anticancer effects has shown that it can act as both a chemotherapeutic and chemopreventive agent. Its mechanisms include suppression of cell proliferation, induction of apoptosis or autophagy, and inhibition of angiogenesis and metastasis. This compound modulates several molecular targets involved in carcinogenesis, making it a promising compound for cancer prevention and treatment (Farha et al., 2020).

Enhancement of Insulin Sensitivity

This compound has been identified to enhance insulin receptor kinase activity, promoting insulin-dependent glucose transporter 4 (GLUT4) translocation. This action facilitates increased glucose uptake, indicating this compound's potential as an agent for glycemic control and its importance in managing insulin resistance and type 2 diabetes (Hsu et al., 2014).

Gastric Protection

Studies have also revealed this compound's protective effects against ethanol-induced gastric lesions. This compound's ulcer-protecting effects are attributed to its anti-lipoperoxidant effects and enhancement of antioxidant enzymatic activity, particularly glutathione peroxidase, highlighting its potential in protecting the gastric mucosa (La Casa et al., 2000).

Mechanism of Action

Target of Action

Rutin, a flavonoid, primarily targets free radicals and various protein systems . It interacts with these targets to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . This compound also targets senescent cells by dampening the expression of the full spectrum of the senescence-associated secretory phenotype (SASP) .

Mode of Action

This compound’s mode of action is primarily through its interaction with free radicals, where it acts as a potent antioxidant . By scavenging these free radicals, this compound helps reduce oxidative stress and inflammation, thereby protecting cells from damage . In the context of cancer, this compound has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation .

Biochemical Pathways

This compound affects various biochemical pathways. It has been reported to restrain the acute stress-associated phenotype (ASAP) by specifically interfering with the interactions of ATM with HIF1α, a master regulator of cellular and systemic homeostasis activated during senescence, and of ATM with TRAF6 . This compound also modulates the microRNA‐129‐1‐3p‐mediated calcium signaling pathway .

Pharmacokinetics

This compound is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze this compound to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of this compound was investigated for peroral administration to rats and rabbits. Their urine showed the three this compound metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound has been shown to have antioxidant, hepatoprotective, nephroprotective, neuroprotective, anti-inflammatory, antimicrobial, antidiabetic, antitumor properties . It also has a testicular protective action . In the context of cancer, this compound restrains the growth and metastasis of cancer cells .

Action Environment

The genetic layout of plants and environmental conditions can affect the biosynthesis of this compound and other phenolic substances . The extraction of this compound from buckwheat samples is more effective with around 70% ethanol than extraction with more concentrated solvent . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors.

Future Directions

Rutin has shown potential in the treatment of various chronic diseases such as cancer, diabetes, hypertension, and hypercholesterolemia . More investigations are needed to confirm the improved bioavailability of the this compound nanoformulations .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-NVPNHPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022326
Record name Rutin
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Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rutin
Source Human Metabolome Database (HMDB)
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Solubility

0.125 mg/mL
Record name Rutin
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Record name Rutin
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CAS RN

153-18-4
Record name Rutin
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Record name Rutoside [INN:JAN:NF]
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Record name 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
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Record name Rutin
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Record name RUTIN
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Record name Rutin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Rutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Rutin exert its anti-thrombotic effects?

A1: this compound exhibits anti-thrombotic activity by inhibiting the enzyme Protein Disulfide Isomerase (PDI). [] Chelation of this compound with zinc ions has been shown to significantly enhance its inhibitory effect on PDI, thereby potentiating its anti-thrombotic activity without increasing bleeding risk. []

Q2: Can this compound impact androgen synthesis?

A2: Yes, research suggests that this compound can suppress androgen biosynthesis in Leydig cells. This occurs through multiple mechanisms, including inhibiting the transcript levels and protein expression of key enzymes involved in androgen synthesis like Scarb1, Cyp11a1, and Hsd3b1. [] Furthermore, this compound directly inhibits the activities of rat testicular CYP17A1, HSD17B3, and AKR1C14 enzymes, all crucial for androgen production. []

Q3: What are the potential benefits of this compound in Alzheimer's disease?

A3: Studies on TgAPP mice, a transgenic model of Alzheimer's disease (AD), show that dietary this compound may offer protective benefits. This compound administration (30 mg/kg/day for 4 weeks) improved the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio, a marker of intracellular redox homeostasis, in the brains of these mice. [] this compound also exhibited a stronger effect compared to quercetin in diminishing malonaldehyde (MDA) levels and enhancing antioxidant enzyme activities in the cortex and hippocampus. []

Q4: How does this compound impact inflammation in asthma?

A4: this compound shows promising anti-inflammatory effects in a mouse model of asthma exacerbated by cigarette smoke exposure. Treatment with this compound effectively inhibited airway cellular infiltration and reduced the levels of Th2 and Th17 cytokines, both crucial players in asthma pathogenesis. [] this compound also demonstrated a regulatory effect on T-cell populations, increasing CD4+CD25+Fox3+ Treg cells while suppressing Th17 cells, further contributing to its anti-inflammatory action. []

Q5: Can this compound protect against bleomycin-induced lung fibrosis?

A5: Research suggests a potential protective role for this compound against lung fibrosis. In a study using a bleomycin-induced lung fibrosis model in rats, this compound administration (50 and 100 mg/kg orally for 3 weeks) significantly reduced lung injury markers, improved lung antioxidant capacity, and decreased the expression of fibrosis-related biomarkers like transforming growth factor beta 1 (TGF-β1), collagen I, collagen III, and α-SMA. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound (quercetin-3-rutinoside) possesses the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol.

Q7: Are there any studies analyzing the spectroscopic properties of this compound?

A7: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. For instance, UV and circular dichroism (CD) spectrophotometries were employed to study the complexation of this compound with cyclodextrins, providing insights into the stability and structural characteristics of the resulting complexes. []

Q8: How does this compound perform under UVC irradiation, and what are the implications for viral inactivation of biological products?

A8: This section requires further clarification as the term "catalytic properties" might not be directly applicable to this compound in the context of the provided research. This compound primarily exhibits biological activities through interactions with enzymes, receptors, and signaling pathways rather than functioning as a catalyst itself.

A8: While the provided research papers do not delve deeply into computational studies of this compound, they highlight opportunities for future research in this area. For instance, computational chemistry approaches could be employed to further explore the structural basis of this compound's interactions with targets like PDI or to design and optimize novel this compound derivatives with enhanced activity and bioavailability.

Q9: Does esterification of this compound influence its antioxidant activity?

A9: Research suggests that modifying this compound's structure through esterification can enhance its antioxidant capacity. Specifically, esterifying the 4-OH group in the rhamnose moiety of this compound with stearic acid, lauric acid, or caproic acid resulted in the formation of this compound esters that demonstrated improved antioxidant properties compared to unmodified this compound. [] Among the esters, this compound-4″'-O-caproate exhibited the most potent antioxidant activity. []

Q10: Are there any examples of this compound being formulated for drug delivery?

A11: Yes, this compound has been successfully loaded onto SBA-16 mesoporous silica to create a controlled-release drug delivery system (this compound-SBA-16). [] This formulation allows for sustained release of this compound over an extended period, potentially enhancing its therapeutic efficacy. The release kinetics of this compound from this system followed the Higuchi model, demonstrating a controlled and sustained release profile. []

Q11: Does this compound cross the blood-brain barrier?

A12: Yes, evidence suggests that this compound can cross the blood-brain barrier. Studies investigating its effects on Alzheimer's disease models demonstrate its ability to modulate brain-specific parameters, indicating its presence in the brain following administration. [, ]

Q12: What is known about the metabolism of this compound?

A13: this compound metabolism involves the action of gut microbiota. For instance, when a high dose of this compound (2 mg) was administered directly into the duodenum of rats, the microbial metabolite 3-hydroxyphenylacetic acid was detected in plasma samples. [] This suggests that the gut microbiota play a significant role in metabolizing this compound, potentially influencing its bioavailability and bioactivity. []

Q13: What in vitro models have been used to study this compound's anti-cancer activity?

A14: this compound's anti-cancer potential has been investigated using various human cancer cell lines, including WEHI‐3 leukemia cells [] and HT-29 colon adenocarcinoma cells. [] In vitro studies on WEHI-3 cells demonstrated that this compound induces apoptosis in a dose- and time-dependent manner. []

Q14: Has this compound demonstrated efficacy in in vivo models of diabetes?

A15: Yes, this compound has shown promising effects in preclinical studies using streptozotocin-induced diabetic models. For instance, in a rat model of diabetic neuropathy, this compound administration (50 and 100 mg/kg/day for 6 weeks) significantly improved pain-related behavior, attenuated oxidative stress in the sciatic nerve, and restored antioxidant enzyme activities. []

A14: The provided research papers do not offer specific details on resistance mechanisms related to this compound's activities. Further research is needed to explore potential resistance development and cross-resistance with other compounds, particularly in the context of its anti-cancer and anti-thrombotic properties.

A14: While the provided research focuses primarily on the therapeutic potential of this compound, it's essential to acknowledge that comprehensive toxicological studies are crucial for establishing its safety profile. Long-term studies evaluating potential adverse effects are necessary before considering this compound for clinical applications.

A13: The development of this compound-loaded SBA-16 mesoporous silica [] represents a promising strategy for targeted drug delivery. Further research could explore modifying the SBA-16 particles with specific ligands to target this compound delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy and minimizing off-target effects.

A14: The provided research highlights the potential of utilizing specific biomarkers to monitor this compound's therapeutic efficacy. For example, measuring the GSH/GSSG ratio in biological samples could serve as a potential biomarker for assessing this compound's antioxidant effects in conditions like Alzheimer's disease. [] Similarly, measuring the expression levels of fibrosis-related biomarkers like TGF-β1, collagen I, and α-SMA could help monitor this compound's efficacy in treating lung fibrosis. []

Q15: What analytical techniques are commonly employed to quantify this compound?

A16: Several analytical techniques are used to determine this compound levels in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying this compound in plant materials, [, , , ] pharmaceutical formulations, [, ] and biological samples. [] Other techniques include spectrophotometry, [, ] thin-layer chromatography (TLC), [] and voltammetry. [, ]

A15: While the provided research primarily focuses on this compound's medicinal properties, its environmental fate and potential impact require further investigation. Assessing this compound's biodegradability and ecotoxicological effects is crucial for ensuring its sustainable and environmentally responsible use.

Q16: How does this compound's solubility impact its bioavailability?

A17: this compound's low aqueous solubility presents a significant challenge for its oral bioavailability. [, ] Strategies like complexation with cyclodextrins have been shown to dramatically enhance this compound's dissolution rate, leading to improved absorption from the gastrointestinal tract and subsequently higher bioavailability. []

A18: The development and validation of accurate, precise, and specific analytical methods are critical for this compound research. Researchers developing HPLC methods for this compound quantification typically validate their methods according to international guidelines, ensuring the reliability and accuracy of their results. [, ]

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